(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate
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Overview
Description
(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate is a compound that features a 1,2,4-triazole ring, which is a nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3-amino-1,2,4-triazole as a starting material . This compound can undergo various reactions with electrophiles to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of large-scale reactors, controlled temperatures, and pressures to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
(E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The 1,2,4-triazole ring can form hydrogen bonds with biological receptors, enhancing the compound’s binding affinity and specificity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A precursor in the synthesis of (E)-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino 4-chlorobenzoate, known for its use as a herbicide and in biochemical research.
4-amino-1,2,4-triazole: Another triazole derivative with similar chemical properties but different biological activities.
Uniqueness
This compound is unique due to the combination of the 1,2,4-triazole ring with the amino and chlorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-9-3-1-8(2-4-9)11(18)19-16-10(13)5-17-7-14-6-15-17/h1-4,6-7H,5H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGSEGZBLBIVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON=C(CN2C=NC=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O/N=C(\CN2C=NC=N2)/N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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